Diethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphonate

Lipophilicity Drug-likeness Physicochemical profiling

Researchers often face supply inconsistency and quality variation when sourcing specialized arylphosphonate building blocks for asymmetric catalysis. This compound is the definitive starting material for chiral SYNPHOS diphosphine ligands and enables Horner-Wadsworth-Emmons olefination for benzodioxane-stilbene kinase inhibitor scaffolds. - Direct C(aryl)-P bond for synthesizing atropisomeric bisphosphonates. - Tunable lipophilicity (logP 2.35) and high PSA (63.8 Ų) for lead diversification. - Supplied at ≥95% purity with consistent characterization data.

Molecular Formula C12H17O5P
Molecular Weight 272.237
CAS No. 1228992-73-1
Cat. No. B572665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphonate
CAS1228992-73-1
Synonymsdiethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphonate
Molecular FormulaC12H17O5P
Molecular Weight272.237
Structural Identifiers
SMILESCCOP(=O)(C1=CC2=C(C=C1)OCCO2)OCC
InChIInChI=1S/C12H17O5P/c1-3-16-18(13,17-4-2)10-5-6-11-12(9-10)15-8-7-14-11/h5-6,9H,3-4,7-8H2,1-2H3
InChIKeyZEQVYMLCYYUVNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphonate – Arylphosphonate Building Block with 1,4-Benzodioxane Scaffold


Diethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphonate (CAS 1228992-73-1, IUPAC: 6-diethoxyphosphoryl-2,3-dihydro-1,4-benzodioxine) is a research-grade arylphosphonate building block that integrates a diethyl phosphonate ester directly at the 6-position of the 2,3-dihydrobenzo[1,4]dioxine (1,4-benzodioxane) scaffold . The molecule has the molecular formula C12H17O5P, a molecular weight of 272.23 g·mol⁻¹, a computed logP of 2.35, and a polar surface area (PSA) of 63.8 Ų . It is typically supplied at ≥95% purity for R&D use and bears the MDL identifier MFCD12024331 . The 1,4-benzodioxane substructure is recognized as a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds including alpha-adrenergic agents, serotonin receptor ligands, and kinase inhibitors .

Phosphonate Chemistry
Direct C–P bond enables HWE olefination and phosphonate-specific transformations
Privileged Scaffold
1,4-Benzodioxane core recognized in bioactive compounds and kinase inhibitors
Ligand Synthesis Entry
Documented precursor for chiral diphosphine SYNPHOS-type ligands

Why Generic Aryl Halides, Boronic Acids, or Phenylphosphonates Cannot Substitute


The compound occupies a specific intersection of three structural features—the 1,4-benzodioxane ring, the direct aryl–phosphorus (C–P) bond, and the diethyl ester—that are not simultaneously present in any single common analog. Replacing it with 6-bromo-2,3-dihydrobenzo[b][1,4]dioxine (CAS 52287-51-1) forfeits the phosphonate functionality required for Horner–Wadsworth–Emmons (HWE) olefination and phosphonate-based materials chemistry . Substituting 1,4-benzodioxane-6-boronic acid (CAS 164014-95-3) shifts the reactive handle from C–P to C–B, enabling Suzuki coupling but eliminating HWE reactivity, while simultaneously altering lipophilicity dramatically (logP −0.86 vs. 2.35) . Using diethyl phenylphosphonate (CAS 1754-49-0) retains the phosphonate group but removes the dioxane oxygen atoms that confer hydrogen-bonding capability, conformational constraint, and privileged scaffold recognition in medicinal chemistry . Even the closely related methylene-spaced analog, (2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-phosphonic acid diethyl ester (CAS 56429-76-6), differs in logP (1.4 vs. 2.35) and electronic character due to the insulating –CH₂– linker [1]. These differences mean that generic substitution can alter reaction outcomes, physicochemical profiles, and biological target recognition in ways that compromise synthetic strategy or SAR continuity.

6-Bromo analog (CAS 52287-51-1) lacks phosphonate, eliminating HWE olefination and phosphonate-based chemistries.
Boronic acid analog (CAS 164014-95-3) enables Suzuki coupling only, with a dramatic logP shift (−0.86 vs. 2.35).
Diethyl phenylphosphonate (CAS 1754-49-0) omits the dioxane oxygens, removing H-bond acceptors and scaffold recognition.
Methylene-spaced analog (CAS 56429-76-6) alters electronic conjugation and lipophilicity (logP 1.4 vs. 2.35) due to –CH₂– linker.

Quantitative Differentiation Against Closest Analogs


Lipophilicity: Diethyl Phosphonate vs. Boronic Acid Analog

Diethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphonate exhibits a computed logP of 2.35 . In contrast, the structurally analogous 1,4-benzodioxane-6-boronic acid (CAS 164014-95-3), which shares the identical benzodioxane scaffold but carries a boronic acid group at the 6-position instead of a diethyl phosphonate, has a computed logP of −0.86 . This represents a logP difference of 3.21 log units, corresponding to an approximately 1,600-fold difference in theoretical octanol/water partition coefficient.

Lipophilicity vs Boronic Acid
Data to verify
ΔlogP 3.21
~1,600× difference
Large partition coefficient shift impacts permeability and PK profile
Computed values; experimental logP validation recommended
Lipophilicity Drug-likeness Physicochemical profiling

Patent Use as Chiral Diphosphine Ligand Precursor in Asymmetric Catalysis

Diethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphonate is explicitly documented as a starting material in patent US20040260101A1 for the synthesis of atropisomeric chiral diphosphine ligands [1]. In the patent-described procedure, the compound undergoes oxidative homocoupling mediated by s-BuLi/TMEDA followed by FeCl₃ oxidation to yield tetraethyl [5,5'-bi(2,3-dihydro-1,4-benzodioxin)-6,6'-diyl]-diphosphonate in 32% isolated yield [1]. This bisphosphonate intermediate is subsequently converted to the corresponding bisphosphonic dichloride and then to chiral diphosphine ligands (Synphos family) used in Rh-catalyzed asymmetric conjugate addition of arylboronic acids [2].

Patent-Documented Use
Reported
32% yield
Oxidative homocoupling to biaryl bisphosphonate
Validated synthetic entry to SYNPHOS-type chiral ligands
s-BuLi/TMEDA/FeCl₃; US20040260101A1
Asymmetric catalysis Chiral diphosphine ligands Atropisomeric ligands

Electronic and Lipophilicity Effects of Methylene Spacer vs. Direct Aryl-Phosphonate

Diethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphonate features a direct C(aryl)–P bond (zero methylene spacer). The closest analog with a methylene spacer, (2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-phosphonic acid diethyl ester (CAS 56429-76-6, i.e., 6-(diethoxyphosphorylmethyl)-2,3-dihydro-1,4-benzodioxine), shows a computed logP of 1.4 versus 2.35 for the target compound (ΔlogP = 0.95) and a higher molecular weight (286.27 vs. 272.23 g·mol⁻¹) [1]. The direct C(aryl)–P attachment also alters the pKa of the α-proton and the electronics of the phosphonate group, affecting HWE olefination reactivity.

Methylene Spacer Effect
Reported
ΔlogP 0.95
MW diff −14.04, ΔPSA +9.8
Direct C–P conjugation alters electronics vs –CH₂– insulated analog
pKa and HWE reactivity shift; review for SAR consistency
Electronic effects Structure-activity relationships Phosphonate reactivity

Horner–Wadsworth–Emmons Olefination vs. Cross-Coupling Reactivity

As a diethyl arylphosphonate, this compound is structurally poised to participate in Horner–Wadsworth–Emmons (HWE) olefination upon deprotonation alpha to phosphorus, enabling stereoselective C=C bond formation with aldehydes or ketones [1]. The boronic acid analog (CAS 164014-95-3) is restricted to Suzuki–Miyaura cross-coupling chemistry, while the bromide analog (CAS 52287-51-1) is limited to transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution [2]. HWE olefination using arylphosphonates has been applied broadly in natural product synthesis, typically delivering predominantly (E)-alkenes with excellent stereoselectivity [1].

Reactivity Manifolds
Class-level
Phosphonate: HWE, Arbuzov, coordination
Boronic acid: Suzuki only
Bromide: Cross-coupling/SNAr
Phosphonate handle uniquely enables HWE olefination and phosphonate chemistries
Based on well-established reactivity classes; substrate-specific data limited
Horner-Wadsworth-Emmons Olefination C–C bond formation

Polar Surface Area and Hydrogen-Bond Acceptors vs. Simple Phenylphosphonate

Diethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphonate has a computed PSA of 63.8 Ų and 5 hydrogen-bond acceptor sites (two dioxane oxygens plus three phosphonate oxygens) . Diethyl phenylphosphonate (CAS 1754-49-0), the simplest arylphosphonate analog lacking the dioxane ring, has a PSA of approximately 45.1 Ų and only 3 hydrogen-bond acceptors (phosphonate oxygens only) . The additional ~18.7 Ų of polar surface area and two extra H-bond acceptors conferred by the dioxane oxygens can influence solubility, permeability, and target binding interactions.

PSA & H-Bond Acceptors
Data to verify
ΔPSA +18.7 Ų
ΔHBA +2 vs phenylphosphonate
Increased polar surface area and H-bond capacity tune permeability profile
PSA near CNS threshold; experimental profiling advised
Polar surface area Hydrogen bonding Drug-likeness optimization

Recommended Research and Industrial Application Scenarios


Chiral Atropisomeric Diphosphine Ligand Synthesis for Asymmetric Hydrogenation

This compound is the documented starting material for preparing benzodioxane-based atropisomeric bisphosphonates that are subsequently elaborated into chiral diphosphine ligands such as (R)-3,5-diCF₃-SYNPHOS and (R)-p-CF₃-SYNPHOS [1]. These ligands are employed in Rh-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds, achieving high enantioselectivities [2]. The benzodioxane backbone provides a distinct steric and electronic environment compared to the binaphthyl-based BINAP family. The oxidative homocoupling step proceeds in 32% yield using s-BuLi/TMEDA/FeCl₃ conditions [1]. Researchers developing new chiral ligand libraries for asymmetric catalysis should select this phosphonate building block as the entry point to the SYNPHOS ligand architecture.

Horner–Wadsworth–Emmons Olefination for Benzodioxane-Containing Compound Libraries

The diethyl phosphonate group positioned directly on the aromatic ring enables HWE olefination with aldehydes to generate 6-(2-arylvinyl)-1,4-benzodioxane derivatives with predicted (E)-stereoselectivity [1]. This application is not accessible with the corresponding boronic acid or bromide building blocks. The logP of 2.35 ensures that the resulting olefination products retain favorable lipophilicity for membrane permeability [2]. Such benzodioxane-stilbene hybrids are of interest as potential kinase inhibitors (e.g., the p38α MAPK inhibitor containing a 1,4-benzodioxane scaffold with IC₅₀ = 0.07 μM is structurally precedented) . Medicinal chemistry groups seeking to diversify benzodioxane-based lead series can use this phosphonate as a key diversification point.

Physicochemical Property Modulation in Parallel Library Synthesis

In parallel synthesis campaigns, the choice between diethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphonate (logP 2.35, PSA 63.8 Ų) [1], the corresponding boronic acid (logP −0.86, PSA 58.9 Ų), or the bromide analog (logP ~2.5, PSA ~18.5 Ų) provides a tunable range of physicochemical properties for the same scaffold attachment point. The phosphonate building block uniquely combines moderate lipophilicity with high polar surface area and five hydrogen-bond acceptor sites, occupying a distinct region of drug-like chemical space not covered by the other 6-substituted benzodioxane building blocks [2]. This makes it a strategic choice when library design algorithms identify the need to increase PSA or H-bond acceptor count without sacrificing lipophilicity below logP 2.

Phosphonate-Based Materials Chemistry and Luminescent Materials

Aromatic phosphonates have been demonstrated as a novel class of emitters exhibiting blue ultralong room-temperature phosphorescence (URTP) with lifetimes suitable for organic programmable tags and anti-counterfeiting applications [1]. The 1,4-benzodioxane scaffold adds oxygen-based coordination sites that complement the phosphonate metal-binding capability, potentially enabling the construction of mixed-donor metal-organic frameworks or coordination polymers. The direct C(aryl)–P bond ensures electronic communication between the aromatic chromophore and the phosphonate group, which is critical for tuning photophysical properties [2]. Materials scientists investigating phosphonate-based luminescent materials or metal-phosphonate hybrid structures should consider this building block for its combined aromatic, dioxane, and phosphonate functionality.

Application
Selection Property
Validation Focus
Chiral diphosphine ligand synthesis
Direct arylphosphonate for oxidative homocoupling
Coupling efficiency, ligand enantioselectivity
HWE olefination libraries
Phosphonate ester for stereoselective C=C formation
Olefination (E)-selectivity, product lipophilicity
Physicochemical property tuning
Moderate logP with high PSA and H-bond acceptors
Library parameter space, in vitro property profiling
Phosphonate-based luminescent materials
Arylphosphonate-chromophore with dioxane coordination sites
Photophysical properties, metal-organic framework assembly
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